Home > Products > Screening Compounds P140978 > Fluticasone Dimer Impurity
Fluticasone Dimer Impurity - 220589-37-7

Fluticasone Dimer Impurity

Catalog Number: EVT-1464347
CAS Number: 220589-37-7
Molecular Formula: C43 H51 F5 O8 S
Molecular Weight: 822.92
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
 It is a dimeric impurity of Fluticasone Propionate
Overview

Fluticasone Dimer Impurity is a significant compound associated with the corticosteroid fluticasone propionate, commonly used in various pharmaceutical formulations. This impurity arises during the synthesis of fluticasone propionate and is characterized by its complex molecular structure and specific chemical properties. Understanding this impurity is crucial for quality control in pharmaceutical manufacturing, as it can impact the efficacy and safety of corticosteroid medications.

Source

Fluticasone Dimer Impurity is primarily derived from the synthesis processes of fluticasone propionate and fluticasone furoate. It is often formed as a byproduct during the chemical reactions involved in the production of these active pharmaceutical ingredients. The presence of dimer impurities can be attributed to oxidative dimerization reactions that occur under specific conditions during synthesis .

Classification

Fluticasone Dimer Impurity falls under the category of chemical impurities, specifically those related to corticosteroids. Its chemical structure can be classified as a steroidal compound, which includes multiple fluorine atoms and a thioether functional group. The compound is identified by its unique Chemical Abstracts Service number, 220589-37-7, and has a molecular formula of C43H51F5O8S, with a molecular weight of approximately 822.93 g/mol .

Synthesis Analysis

Methods

The synthesis of Fluticasone Dimer Impurity typically involves several steps that begin with precursor compounds such as flumethasone. The most common methods include:

  1. Oxidative Dimerization: This process involves the reaction of sulfur-containing intermediates with oxidizing agents, leading to the formation of dimeric structures.
  2. Reflux Conditions: Reactions are often conducted under reflux conditions to facilitate the necessary chemical transformations while controlling temperature and pressure .
  3. Purification Techniques: Post-synthesis purification methods such as silica gel chromatography are employed to isolate and characterize the impurity effectively.

Technical Details

The synthesis often requires specific reagents such as chlorofluoromethane and various sulfur reagents, alongside careful control of reaction conditions (temperature, solvent choice) to minimize unwanted side products .

Molecular Structure Analysis

Structure

Fluticasone Dimer Impurity features a complex steroidal backbone characterized by multiple functional groups, including fluorine atoms and a thioether linkage. Its structural representation reveals stereochemistry that is critical for its biological activity.

Data

  • Molecular Formula: C43H51F5O8S
  • Molecular Weight: 822.93 g/mol
  • CAS Number: 220589-37-7

The compound's structural integrity is essential for its role in pharmaceutical applications, particularly concerning its interaction with biological targets .

Chemical Reactions Analysis

Reactions

Fluticasone Dimer Impurity participates in various chemical reactions typical of steroid derivatives:

  1. Dimerization Reactions: These reactions involve the coupling of two monomer units through oxidative pathways.
  2. Functional Group Transformations: The presence of fluorine atoms allows for further chemical modifications that can enhance or alter its pharmacological properties.

Technical Details

The formation of dimer impurities is often linked to oxidative conditions during synthesis, where radical coupling mechanisms play a significant role in generating these compounds .

Mechanism of Action

Process

Data

Research indicates that impurities like Fluticasone Dimer Impurity can alter the expected therapeutic outcomes by affecting drug absorption and distribution within biological systems .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline substance.
  • Solubility: The solubility profile varies based on solvent polarity and temperature.

Chemical Properties

  • Stability: Sensitive to oxidative conditions which can lead to further degradation or transformation.
  • Reactivity: Capable of undergoing additional chemical reactions due to its functional groups.

Relevant data on these properties are crucial for developing formulation strategies that ensure drug stability and efficacy .

Applications

Fluticasone Dimer Impurity is primarily used in:

  • Quality Control: Serves as a reference standard in analytical studies to ensure the purity of fluticasone propionate formulations.
  • Research Applications: Utilized in studies investigating the effects of impurities on drug performance and safety profiles.
  • Regulatory Compliance: Important for meeting stringent regulatory requirements regarding pharmaceutical manufacturing standards.
Introduction to Fluticasone Dimer Impurity in Pharmaceutical Research

Fluticasone Dimer Impurity (CAS 220589-37-7), systematically identified as 6α,9-Difluoro-17-[[(fluoromethyl)sulphanyl]carbonyl]-11β-hydroxy-16α-methyl-3-oxoandrosta-1,4-dien-17α-yl 6α,9-difluoro-11β,17-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carboxylate, is a critical process-related impurity in synthetic batches of the corticosteroid fluticasone propionate [9]. Designated pharmacopeial synonyms include Fluticasone EP Impurity G and Fluticasone USP Related Compound E [8] [9]. This dimeric species arises during the manufacturing or storage of fluticasone propionate—an active pharmaceutical ingredient (API) in inhaled therapies for asthma and allergic rhinitis. Its structural complexity and potential impact on drug efficacy necessitate rigorous analytical monitoring throughout pharmaceutical development.

Role of Impurity Profiling in Drug Development and Regulatory Compliance

Impurity profiling is a regulatory cornerstone ensuring drug safety and quality. International guidelines (ICH Q3A/B) mandate identification and quantification of impurities exceeding 0.1% thresholds in drug substances [1]. The Fluticasone Dimer Impurity exemplifies a structurally complex degradant requiring advanced orthogonal methods for characterization due to:

  • Molecular Size and Chirality: As a dimer of fluticasone, it possesses a high molecular weight (822.92 g/mol) and retains multiple chiral centers inherent to the corticosteroid backbone [5] [9].
  • Low Abundance: Despite its size, it typically occurs at trace levels, demanding highly sensitive detection techniques.
  • Regulatory Designation: Recognized as a specified impurity in European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs, it requires strict controls during API release testing [9].

Table 1: Molecular Characteristics of Fluticasone Dimer Impurity

PropertySpecification
CAS Number220589-37-7
Molecular FormulaC₄₃H₅₁F₅O₈S
Molecular Weight822.92 g/mol
SynonymsFluticasone EP Impurity G, Fluticasone USP Related Compound E
IUPAC Name(6α,11β,16α,17α)-6,9-Difluoro-11,17-dihydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carboxylic Acid (6α,11β,16α,17α)-6,9-difluoro-17-[[(fluoromethyl)thio]carbonyl]-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl Ester [8]

Structural and Functional Significance of Dimeric Impurities in Corticosteroids

Dimeric impurities like Fluticasone EP Impurity G form primarily through esterification reactions between two fluticasone molecules under acidic or high-temperature conditions during synthesis or accelerated stability studies [9]. Their significance stems from:

  • Structural Consequences: The dimer retains corticosteroid backbone motifs but features a diester linkage at the C17 position. This linkage alters polarity, chromatographic behavior, and potentially biological activity compared to the parent API [1] [9].
  • Analytical Interference: Its formation represents a critical quality indicator. Elevated levels signal suboptimal reaction conditions, purification failures, or instability, necessitating process refinement [1].
  • Biological Relevance: While pharmacological data specific to this dimer is limited in public literature, structural analogs suggest potential for altered receptor binding. Consequently, controlling its levels minimizes unpredictable pharmacological effects [9].

Pharmacopeial Requirements for Impurity Identification and Quantification

Pharmacopeias enforce stringent criteria for impurity control, demanding validated methods with specificity, sensitivity, and accuracy. Fluticasone Dimer Impurity exemplifies the analytical challenges addressed by modern pharmacopeial standards:

  • Identification Thresholds: Requires confirmed structural identification if levels exceed 0.10–0.15% in the API batch [1] [9].
  • Orthogonal Technique Mandate: Regulatory submissions necessitate characterization using complementary techniques such as:
  • HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): Provides molecular weight confirmation (m/z ~823) and fragmentation patterns [1].
  • HPLC-NMR (Nuclear Magnetic Resonance Spectroscopy): Enables definitive structural elucidation, particularly for isomers or stereochemical confirmation, using stop-flow or time-sliced modes for low-concentration analytes [1].
  • Reference Standard Availability: Pharmacopeial-grade reference materials (e.g., USP Catalog #1A06780, TRC-F599520) are commercially supplied with ≥90–98% purity for method calibration and validation [3] [6] [9].

Table 2: Key Analytical Techniques for Fluticasone Dimer Impurity Characterization

TechniqueApplicationDetection Sensitivity
HPLC-UVRoutine quantification using pharmacopeial methods; retention time ~36 min [1]≥0.05%–0.1% (relative to API)
HPLC-MSMolecular weight confirmation; fragmentation pathway analysisng/mL levels
HPLC-NMRDefinitive structural confirmation (e.g., ester bond assignment, stereochemistry)Requires ~20 mg sample [1]
HPTLC-DensitometryAlternative for simultaneous impurity screening (less common for dimers)~0.1%

Box 1: Analytical Challenges in Dimer Impurity Control

"Directly-coupled HPLC–NMR used in conjunction with HPLC–MS greatly enhances the ability to characterise impurities in a pharmaceutical product... speeding up production chemistry processes and quality assurance." [1]. Challenges include:

  • Low Concentration: Demands preconcentration or highly sensitive NMR probes.
  • Solvent Interference: Requires deuterated mobile phases or solvent suppression sequences.
  • Isomeric Complexity: Potential for regioisomeric or stereoisomeric dimers necessitates 2D NMR.

Properties

CAS Number

220589-37-7

Product Name

Fluticasone Dimer Impurity

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate

Molecular Formula

C43 H51 F5 O8 S

Molecular Weight

822.92

InChI

InChI=1S/C43H51F5O8S/c1-20-11-24-26-15-30(45)28-13-22(49)7-9-36(28,3)40(26,47)32(51)17-38(24,5)42(20,55)34(53)56-43(35(54)57-19-44)21(2)12-25-27-16-31(46)29-14-23(50)8-10-37(29,4)41(27,48)33(52)18-39(25,43)6/h7-10,13-14,20-21,24-27,30-33,51-52,55H,11-12,15-19H2,1-6H3/t20-,21-,24+,25+,26+,27+,30+,31+,32+,33+,36+,37+,38+,39+,40+,41+,42+,43+/m1/s1

InChI Key

GTZKCEBOBPLPHH-AMISWYLQSA-N

SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)OC5(C(CC6C5(CC(C7(C6CC(C8=CC(=O)C=CC87C)F)F)O)C)C)C(=O)SCF)O)C)O)F)C)F

Synonyms

(6α,11β,16α,17α)-6,9-difluoro-11,17-dihydroxy-16-methyl-3-oxo-Androsta-1,4-diene-17-carboxylic Acid (6α,11β,16α,17α)-6,9-difluoro-17-[[(fluoromethyl)thio]carbonyl]-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl Ester; Fluticasone Impurity G;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.